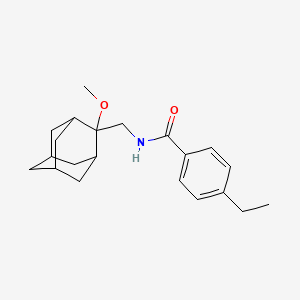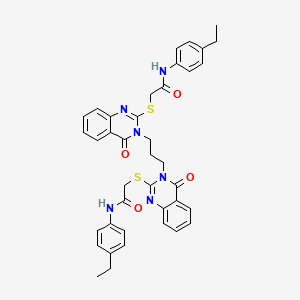
2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups. It contains a propane-1,3-diyl group, which is a three-carbon alkyl chain, as well as two 4-oxo-3,4-dihydroquinazoline-3,2-diyl groups, which are bicyclic structures containing nitrogen. The molecule also contains sulfanediyl linkages and N-(4-ethylphenyl)acetamide groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 4-oxo-3,4-dihydroquinazoline-3,2-diyl groups would contribute to the rigidity of the molecule, while the propane-1,3-diyl group would provide some flexibility. The N-(4-ethylphenyl)acetamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its lipophilicity, while the amide groups could allow for hydrogen bonding, potentially increasing its solubility in polar solvents .Aplicaciones Científicas De Investigación
Coordination Chemistry and Ligand Behavior
The bis(oxazoline) ligands, such as those related to the complex structure of 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide), have shown interesting coordination behavior when bound to metal ions. These ligands can form stable complexes with metals, leading to structures that exhibit unique behaviors such as dynamic NMR features and specific interactions with solvents or other molecules. Such studies provide insights into the design of new metal-organic frameworks and coordination polymers with potential applications in catalysis, molecular recognition, and materials science (Kurosawa et al., 1998).
Synthesis of Heterocyclic Compounds
The chemical structure of compounds related to 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) has been utilized in the synthesis of various heterocyclic compounds. These synthetic routes often involve reactions with thiophosgene, sodium ethoxide, and other reagents, leading to the formation of novel bis(quinazolin)disulfides and other heterocyclic structures. Such compounds are of interest in the development of new pharmaceuticals and materials with specific chemical properties (Rimaz et al., 2009).
Metal-Organic Systems and Coordination Polymers
The structural motif of 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) can also be found in the synthesis of copper metal–organic systems. By altering the substituent positions of carboxylate ligands, researchers have been able to construct a variety of metal–organic complexes and coordination polymers. These structures have applications in gas storage, separation technologies, and as catalysts in various chemical reactions (Dai et al., 2009).
Bioremediation and Environmental Applications
Compounds with structural similarities to 2,2'-((3,3'-(propane-1,3-diyl)bis(4-oxo-3,4-dihydroquinazoline-3,2-diyl))bis(sulfanediyl))bis(N-(4-ethylphenyl)acetamide) have been studied for their potential in bioremediation, particularly in the degradation of environmentally persistent pollutants like Bisphenol A. The use of enzymes such as laccase in non-aqueous media has shown promising results in breaking down such pollutants, highlighting the potential of these compounds in environmental cleanup efforts (Chhaya & Gupte, 2013).
Catalysis
The bis(oxazoline) ligands, similar to the structure , have been used in catalytic processes, such as the epoxidation of alkenes and oxidation of sulfides. These processes are critical in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals. The development of new catalytic systems based on these ligands can lead to more efficient and environmentally friendly synthetic routes (Javadi et al., 2015).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it could interact with biological targets such as enzymes or receptors. The presence of the amide groups and the aromatic rings could allow for interactions with biological macromolecules .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it’s designed to be a drug, further studies could focus on optimizing its pharmacological activity and minimizing any potential side effects. Alternatively, if it’s intended to be used in materials science, research could focus on exploring its physical properties and potential applications .
Propiedades
IUPAC Name |
2-[3-[3-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N6O4S2/c1-3-26-14-18-28(19-15-26)40-34(46)24-50-38-42-32-12-7-5-10-30(32)36(48)44(38)22-9-23-45-37(49)31-11-6-8-13-33(31)43-39(45)51-25-35(47)41-29-20-16-27(4-2)17-21-29/h5-8,10-21H,3-4,9,22-25H2,1-2H3,(H,40,46)(H,41,47) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNCDDBZRPOIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCN4C(=O)C5=CC=CC=C5N=C4SCC(=O)NC6=CC=C(C=C6)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)
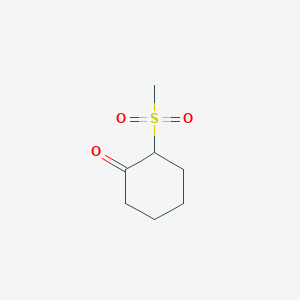
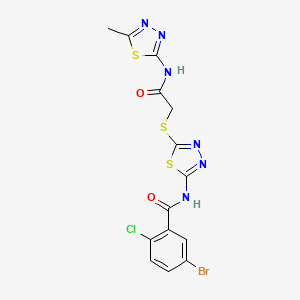

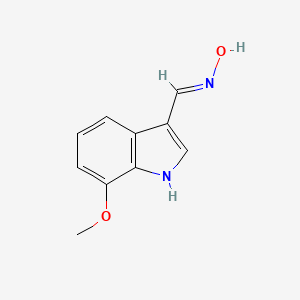
![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2364412.png)


![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)


